7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological and pharmacological activities. The presence of a trifluoromethyl group and a phenyl ring in its structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4,4,4-trifluoro-1-phenylbut-1-en-3-one with 3-amino-1,2,4-triazole under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The trifluoromethyl group enhances its binding affinity to the target molecules, increasing its potency.
Comparison with Similar Compounds
Similar compounds to 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine include:
7-Phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar structure but differs in the position of nitrogen atoms in the ring, affecting its chemical and biological properties.
5-Phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine: Another isomer with different substitution patterns, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
7-phenyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-6-8(7-4-2-1-3-5-7)19-10(15-9)16-17-18-19/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMLOVORRHEENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.